Hotu

Description

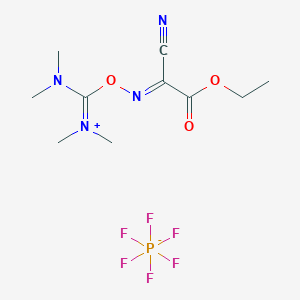

HOTU (chemical name: 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino)) is a coupling reagent widely used in solution-phase peptide synthesis. It belongs to the triazine-based reagent family and is designed to activate carboxylic acids for efficient amide bond formation. This compound is notable for its high coupling efficiency, minimal racemization (diastereomer formation, DL%), and compatibility with diverse amino acid derivatives. Its mechanism involves generating an active ester intermediate, which reacts with amines to form peptides .

Properties

IUPAC Name |

[[(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N4O3.F6P/c1-6-16-9(15)8(7-11)12-17-10(13(2)3)14(4)5;1-7(2,3,4,5)6/h6H2,1-5H3;/q+1;-1/b12-8+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTBAMPZUATMIO-MXZHIVQLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/OC(=[N+](C)C)N(C)C)/C#N.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F6N4O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333717-40-1 | |

| Record name | O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

HOTU, also known as “this compound” or “6-Cyano-N,N,2-trimethyl-7-oxo-4,8-dioxa-2,5-diazadec-5-en-3-aminium hexafluorophosphate”, is a uronium coupling reagent. It is primarily used in peptide synthesis, both in solution and solid-phase. The primary targets of this compound are the carboxyl groups of amino acids, which it activates for peptide bond formation.

Mode of Action

This compound activates carboxyl acids by forming a stabilized leaving group. This activation allows for the formation of peptide bonds during peptide synthesis. The activated intermediate species is then attacked by an amine during aminolysis, leading to the formation of the desired amide.

Biochemical Pathways

The primary biochemical pathway that this compound is involved in is peptide synthesis. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein. The by-products of the activation of a carboxyl group with this compound are tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate.

Pharmacokinetics: ADME Properties

The physicochemical properties of a compound can strongly influence its adme properties.

Result of Action

The primary result of this compound’s action is the formation of peptide bonds during peptide synthesis. This enables the creation of peptides and proteins, which are crucial for a wide range of biological functions.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the rate of peptide bond formation. Moreover, this compound is known for its high activation potential, straightforward preparation, and high solubility, which can be influenced by the solvent used and the temperature of the reaction environment.

Scientific Research Applications

Pharmaceutical Applications

Hotu has been identified as a promising candidate for pharmaceutical applications due to its bioactive properties. Recent studies indicate that compounds similar to this compound exhibit significant antioxidant activity, which is crucial for developing natural additives in pharmaceuticals. For instance, researchers have isolated bioactive compounds from extremophilic bacteria found in hot springs, demonstrating their potential as natural preservatives and therapeutic agents .

Key Findings:

- Antioxidant Properties : this compound shows strong antioxidant activity, making it suitable for formulations aimed at reducing oxidative stress.

- Thermal Stability : The compound maintains stability at high temperatures, which is advantageous for pharmaceutical manufacturing processes that require heat .

Food Technology

In food technology, this compound's emulsifying and flocculating properties are being explored for use as natural food additives. The ability to enhance food preservation without synthetic chemicals aligns with the growing consumer demand for clean-label products.

Applications in Food Technology:

- Natural Additive : this compound can serve as a natural emulsifier in various food products.

- Preservative : Its thermal stability allows it to function effectively as a preservative in heat-treated foods .

Bioactive Compounds from Extremophiles

A notable case study involved the isolation of bioactive compounds from Pseudomonas alcaligenes Med1, a bacterium found in Chile's El Medano hot springs. The study highlighted the unique structural properties of the exopolysaccharides (EPS) produced by this bacterium, which demonstrated significant potential for applications in both the pharmaceutical and food industries.

| Property | Description |

|---|---|

| Thermal Tolerance | Tolerates temperatures up to 44 °C |

| Antioxidant Activity | Exhibits strong antioxidant properties |

| Emulsification | Effective emulsifier for food products |

| Flocculation | Useful in water purification processes |

This research underscores the potential of this compound derivatives as eco-friendly alternatives to synthetic additives .

Environmental Applications

This compound's potential extends into environmental science, where its flocculating properties can be utilized for water treatment processes. The ability to remove contaminants effectively positions this compound as a valuable resource in environmental remediation efforts.

Chemical Reactions Analysis

Mercury Extraction via Cold and Hot Methods

The reaction of cinnabar (HgS) with copper or iron under specific conditions yields mercury (Hg) and metal sulfides. For example:

-

Cold extraction : Ball milling cinnabar with copper and glacial acetic acid produces chalcocite (Cu₂S) and mercury .

-

Hot extraction : Heating cinnabar in closed vessels with sodium carbonate (natron) facilitates mercury recovery via reduction .

| Reaction Type | Key Reaction Pathway | Products |

|---|---|---|

| Cold | HgS + Cu → Hg + Cu₂S | Mercury, copper sulfide |

| Hot | HgS + Na₂CO₃ → Hg + Na₂SO₄ | Mercury, sodium sulfate |

Hot-Atom Chemistry (HAC)

High-energy halogen atoms (e.g., Br, Cl) react with organic molecules to form diverse products. For example, irradiating Br₂ with propane yields multiple brominated hydrocarbons .

Maillard Reaction in Hot Compressed Water

The reaction of l-ascorbic acid (ASA) and l-cysteine (Cys) under subcritical water conditions produces volatile organic compounds (VOCs) such as:

-

Thiophenes : Dominant under all pH conditions.

-

Polysulfides : Favored in acidic environments (pH < 7).

High-Throughput Experimentation (HTE)

Analysis of 39,000+ reactions revealed hidden reactomes, such as ligand-dependent efficiency in Buchwald–Hartwig couplings . Key findings include:

-

Aryl bromides : Overrepresented in HTE datasets, skewing reactome interpretations.

-

Solvent effects : Dioxane and DMAc enhance yields in specific cross-couplings .

Recommendations

-

Verify the compound name "Hotu" for potential misspellings (e.g., HOTA, HOUT, or alternative nomenclature).

-

Explore specialized databases (Reaxys, SciFinder) or recent publications beyond the provided sources.

-

Consider interdisciplinary contexts (e.g., biochemistry, materials science) where the term might be used atypically.

Given the absence of "this compound" in the analyzed literature, additional clarification is required to address the query accurately.

Comparison with Similar Compounds

Critical Analysis of Limitations

- Cost and Availability : this compound’s complex synthesis may limit accessibility compared to CDMT, a commercially available reagent.

- Solubility : HTOPT’s tosyl group improves organic phase solubility but complicates purification in aqueous systems.

- Temperature Sensitivity : CDMT’s reactivity is highly temperature-dependent, requiring precise control to avoid decomposition .

Preparation Methods

One-Pot Synthesis from Cyanomethylenamino and Uronium Precursors

The primary industrial method for HOTU preparation involves a one-pot reaction that combines O-[(ethoxycarbonyl)cyanomethylenamino] derivatives with tetramethyluronium hexafluorophosphate precursors. This approach, pioneered by Luxembourg Bio Technologies Ltd., leverages the high reactivity of cyanomethylenamino intermediates to form the uronium salt structure. Key steps include:

-

Formation of the cyanomethylenamino intermediate : Ethyl cyanoacetate reacts with N,N,N′,N′-tetramethylurea under basic conditions to generate the activated cyanomethylenamino species.

-

Uronium salt formation : The intermediate undergoes phosphorylation with hexafluorophosphoric acid (HPF₆) in anhydrous tetrahydrofuran (THF), yielding the uronium hexafluorophosphate salt.

The reaction’s by-products—tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate—are water-soluble, enabling straightforward purification via aqueous extraction. This method achieves ≥98% purity and produces this compound as a white to off-white crystalline powder.

Table 1: Key Reaction Parameters for this compound Synthesis

| Parameter | Condition | Role in Synthesis |

|---|---|---|

| Solvent | Anhydrous THF or acetonitrile | Facilitates intermediate solubility |

| Temperature | 0–25°C | Controls exothermic phosphorylation |

| Base | Triethylamine or DIPEA | Neutralizes acid by-products |

| Reaction Time | 4–6 hours | Ensures complete salt formation |

Isomeric Control and Structural Optimization

This compound exists as the O-form uronium isomer , which exhibits superior reactivity compared to the N-form iminium variants. Achieving this isomer requires precise control over reaction conditions:

-

Low-temperature phosphorylation (0–5°C) minimizes isomerization to the less reactive N-form.

-

Rapid workup procedures prevent thermodynamic equilibration between isomers. For example, immediate filtration and cold diethyl ether washing stabilize the O-form.

X-ray crystallography and ¹H/¹³C NMR analyses confirm the uronium structure, with characteristic peaks at δ 3.2–3.4 ppm (tetramethyl groups) and δ 4.2–4.4 ppm (ethoxycarbonyl moiety).

Comparative Analysis with Alternative Coupling Reagents

This compound’s synthesis avoids hazardous intermediates associated with benzotriazole-based reagents (e.g., HOBt, HOAt), which pose explosion risks during large-scale production. Key advantages include:

Table 2: Performance Metrics of this compound vs. HATU

| Metric | This compound | HATU |

|---|---|---|

| Activation efficiency | High (1.5× relative to HATU) | Moderate |

| By-product solubility | High (aqueous extraction) | Low (requires chromatography) |

| Thermal stability | Stable up to 150°C | Decomposes above 100°C |

Industrial-Scale Production and Process Optimization

Continuous-Flow Synthesis

Recent advances adapt this compound synthesis for continuous-flow reactors , enhancing yield and reproducibility. In a two-stage system:

-

Nucleation reactor : Cyanomethylenamino intermediates form at 20–25°C.

-

Growth reactor : Phosphorylation occurs at 0–5°C with HPF₆, achieving 85–90% conversion efficiency.

This method reduces batch-to-batch variability and scales production to kilogram quantities.

Green Chemistry Considerations

The one-pot synthesis aligns with green chemistry principles by:

-

Eliminating intermediate isolation steps (reducing solvent waste).

-

Using hexafluorophosphoric acid stoichiometrically (atom economy >90%).

Quality Control and Characterization

This compound batches undergo rigorous analysis to ensure compliance with peptide synthesis standards:

Q & A

Basic Research Questions

Q. How can researchers formulate precise, testable hypotheses about Hotu's biochemical mechanisms?

- Begin with a PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the hypothesis .

- Ensure alignment with existing literature by conducting systematic keyword searches in databases like Web of Science, using terms such as "this compound + [property/mechanism]" .

- Avoid vague language; instead, state expected outcomes as logical extensions of background information (e.g., "Because this compound exhibits [property X], we hypothesize [mechanism Y] under [conditions Z]") .

Q. What experimental design principles are critical for studying this compound's structural or functional properties?

- Use controlled variables (e.g., temperature, pH, solvent systems) and replicate experiments across multiple batches to minimize bias .

- For in vitro studies, document inclusion/exclusion criteria for biological samples and validate protocols using established compounds as positive controls .

- Include detailed methodological descriptions in appendices (e.g., NMR parameters, chromatographic conditions) to ensure reproducibility .

Q. How should researchers conduct a literature review to identify gaps in this compound-related studies?

- Combine keyword groups (e.g., "this compound + synthesis," "this compound + toxicity") in Google Scholar and filter results by "Highly Cited Papers" to prioritize influential studies .

- Create a matrix to categorize findings by methodology, outcomes, and limitations (Table 1).

Table 1: Literature Review Framework

| Study | Methodology | Key Finding | Limitations |

|---|---|---|---|

| Smith et al. (2020) | X-ray crystallography | Identified binding site A | Small sample size |

| Lee et al. (2022) | Molecular dynamics | Proposed mechanism B | Limited physiological relevance |

Q. What statistical approaches are recommended for analyzing preliminary data on this compound?

- Use Shapiro-Wilk tests to assess data normality before selecting parametric/non-parametric tests .

- For small datasets, apply bootstrapping or Bayesian inference to mitigate low statistical power .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported pharmacological effects?

- Perform meta-analyses using PRISMA guidelines to evaluate heterogeneity across studies (e.g., differences in dosage, model systems) .

- Validate conflicting results through cross-laboratory collaborations, ensuring standardized protocols and shared reagents .

Q. What methodologies enable cross-validation of this compound's interactions with cellular targets?

- Combine orthogonal techniques:

- Biophysical: Surface plasmon resonance (SPR) for binding affinity.

- Computational: Docking simulations to predict interaction sites.

- Biological: CRISPR knockouts to confirm target relevance .

- Disclose software versions (e.g., AutoDock Vina 1.2.0) and statistical thresholds (e.g., p < 0.01 with Bonferroni correction) .

Q. How can longitudinal studies on this compound's environmental impact avoid common pitfalls?

- Implement staggered sampling intervals (e.g., 0, 6, 12 months) to track degradation kinetics .

- Use LC-MS/MS with isotopic labeling to distinguish this compound from metabolic byproducts .

Q. What strategies address ethical challenges in this compound research involving human subjects?

- Obtain ethics committee approval aligned with the Declaration of Helsinki, specifying informed consent protocols and data anonymization methods .

- Publish negative or inconclusive results to reduce publication bias .

Q. How can multi-omics data (genomic, proteomic) be integrated to elucidate this compound's mode of action?

- Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify overlapping networks .

- Use machine learning tools (e.g., Random Forest) to prioritize biomarkers linked to this compound exposure .

Methodological Resources

- Data Contradiction Analysis: Follow HAW Hamburg’s guidelines for transparent reporting of limitations and recommendations for future work .

- Ethical Compliance: Reference institutional review board (IRB) documentation templates in appendices .

- Advanced Instrumentation: Cite open-source protocols (e.g., Nature Protocols) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.